molecular formula C18H35NO6 B8178652 HN-(PEG1-CH2CH2COOtBu)2

HN-(PEG1-CH2CH2COOtBu)2

Cat. No.: B8178652
M. Wt: 361.5 g/mol
InChI Key: NLOBHUHNVCBIRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HN-(PEG1-CH2CH2COOtBu)2 typically involves the reaction of amino-terminated polyethylene glycol with tert-butyl bromoacetate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

HN-(PEG1-CH2CH2COOtBu)2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HN-(PEG1-CH2CH2COOtBu)2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of HN-(PEG1-CH2CH2COOtBu)2 involves its ability to modify the surface properties of molecules and materials. The polyethylene glycol chains provide hydrophilicity, while the tert-butyl ester groups offer steric protection. This combination enhances the solubility, stability, and bioavailability of the modified molecules. The amino group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

HN-(PEG1-CH2CH2COOtBu)2 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of polyethylene glycol chains and tert-butyl ester groups, which provide a balance of hydrophilicity, stability, and functionalizability .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethylamino]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO6/c1-17(2,3)24-15(20)7-11-22-13-9-19-10-14-23-12-8-16(21)25-18(4,5)6/h19H,7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOBHUHNVCBIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCNCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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